molecular formula C8H7BO2S B1286105 5-Benzothiopheneboronic acid CAS No. 845872-49-3

5-Benzothiopheneboronic acid

Cat. No.: B1286105
CAS No.: 845872-49-3
M. Wt: 178.02 g/mol
InChI Key: LVRZWFSXTOTWTH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Benzothiopheneboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. The nature of these interactions often involves the formation of stable complexes with palladium catalysts, facilitating the coupling reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells, potentially altering cellular responses and metabolic activities . The compound’s impact on cell signaling pathways can lead to changes in gene expression, thereby influencing cellular functions and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal catalysts, such as palladium, is crucial for its role in facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions or cellular functions. At higher doses, it may cause toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in the Suzuki-Miyaura coupling reaction highlights its importance in metabolic processes that involve carbon-carbon bond formation . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

5-Benzothiopheneboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, inhibition profiles, and therapeutic implications.

Chemical Structure and Properties

This compound features a benzothiophene moiety attached to a boronic acid functional group. Its unique chemical structure allows it to participate in various chemical reactions, particularly those involving the formation of reversible covalent bonds with diols. This property is crucial for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The compound acts as a transition-state analogue inhibitor, interacting covalently with the catalytic serine residue in the active site of β-lactamases. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Inhibition Profile

Recent studies have detailed the inhibition profile of various boronic acids, including this compound, against clinically relevant β-lactamases. The following table summarizes the IC50 values for selected boronic acids against different classes of β-lactamases:

CompoundTarget EnzymeIC50 (µM)
This compoundAmpC27
4-Benzo[b]thiophen-2-ylboronic acidVIM-236
3-Benzo[b]thiophen-2-ylboronic acidNDM-132
6-Benzo[b]thiophen-2-ylboronic acidOXA-2488

These results indicate that this compound exhibits potent inhibitory activity against AmpC β-lactamase, a significant target in combating antibiotic resistance.

Case Studies

  • Antimicrobial Activity Against Resistant Strains : A study demonstrated that this compound significantly enhanced the activity of third-generation cephalosporins like ceftazidime against AmpC-producing bacteria. The combination treatment resulted in a reduction of the minimum inhibitory concentration (MIC) to as low as 2 mg/mL for certain pathogens, showcasing its potential as an adjuvant therapy in antibiotic resistance management.
  • X-ray Crystallography Insights : X-ray crystallographic studies have elucidated the binding interactions between this compound and AmpC β-lactamase. The structural analysis revealed unexpected interactions that contribute to its high affinity for the enzyme, despite lacking conventional binding motifs found in traditional β-lactams.

Research Findings

Recent research highlights the broad-spectrum activity of boronic acids against various β-lactamases:

  • Inhibition Mechanism : Boronic acids form a tetrahedral intermediate upon binding to serine residues in β-lactamases, mimicking the transition state during substrate hydrolysis. This mechanism has been validated through computational modeling and experimental assays.
  • Diversity of Activity : Studies indicate that derivatives of benzothiopheneboronic acids exhibit varying degrees of potency against different classes of β-lactamases, suggesting a pathway for developing more effective inhibitors tailored to specific resistant strains.

Properties

IUPAC Name

1-benzothiophen-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZWFSXTOTWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586321
Record name 1-Benzothiophen-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845872-49-3
Record name 1-Benzothiophen-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845872-49-3
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